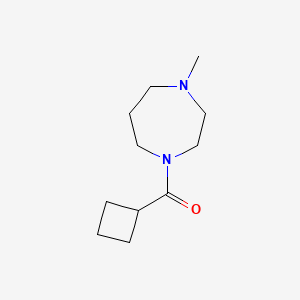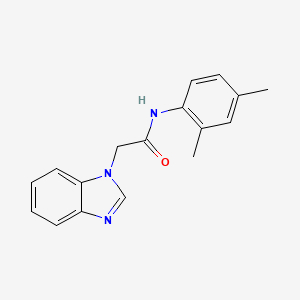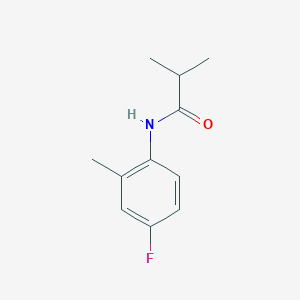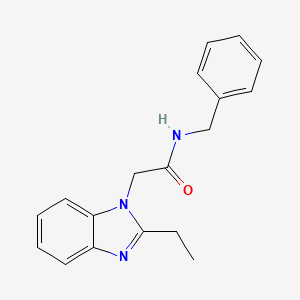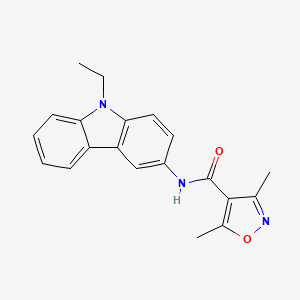
Azocan-1-yl(pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocan-1-yl(pyrazin-2-yl)methanone, also known as APMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APMA belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in their molecular structure. The synthesis of APMA involves the reaction of pyrazine-2-carboxylic acid with 1-aminocyclohexanecarbonitrile, followed by reduction and acylation steps. APMA has been found to exhibit interesting biochemical and physiological effects, making it a promising tool for various laboratory experiments.
作用機序
Azocan-1-yl(pyrazin-2-yl)methanone acts as a prodrug, meaning that it is converted into its active form upon reaction with a specific enzyme. In the case of MMP-2, Azocan-1-yl(pyrazin-2-yl)methanone is cleaved by the enzyme to yield a highly reactive intermediate that can then react with other substrates. This mechanism allows for the selective activation of MMP-2 in vitro, which is important for studying its role in various biological processes.
Biochemical and Physiological Effects:
Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit interesting biochemical and physiological effects. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating MMP-2. Azocan-1-yl(pyrazin-2-yl)methanone has also been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and is a target for the treatment of type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of using Azocan-1-yl(pyrazin-2-yl)methanone in laboratory experiments is its selectivity for MMP-2. This allows for the specific activation of MMP-2 in vitro, which is important for studying its role in various biological processes. However, one limitation of using Azocan-1-yl(pyrazin-2-yl)methanone is its potential toxicity. Azocan-1-yl(pyrazin-2-yl)methanone has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Azocan-1-yl(pyrazin-2-yl)methanone. One potential direction is the development of new prodrugs based on the structure of Azocan-1-yl(pyrazin-2-yl)methanone. These prodrugs could be designed to selectively activate other enzymes, allowing for the study of their role in various biological processes. Another direction is the investigation of the potential therapeutic applications of Azocan-1-yl(pyrazin-2-yl)methanone and its derivatives. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit anticancer activity, and further research could lead to the development of new cancer treatments based on this compound.
合成法
The synthesis of Azocan-1-yl(pyrazin-2-yl)methanone involves several steps. First, pyrazine-2-carboxylic acid is reacted with 1-aminocyclohexanecarbonitrile in the presence of a suitable catalyst, such as triethylamine, to yield an intermediate product. This intermediate is then reduced using a reducing agent, such as sodium borohydride, to obtain the corresponding amine. Finally, the amine is acylated using an acylating agent, such as acetic anhydride, to yield Azocan-1-yl(pyrazin-2-yl)methanone. The overall yield of this synthesis method is around 30%.
科学的研究の応用
Azocan-1-yl(pyrazin-2-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main uses of Azocan-1-yl(pyrazin-2-yl)methanone is in the study of enzyme kinetics. Azocan-1-yl(pyrazin-2-yl)methanone is a commonly used substrate for the enzyme matrix metalloproteinase-2 (MMP-2), which plays a crucial role in tissue remodeling and cancer metastasis. Azocan-1-yl(pyrazin-2-yl)methanone is also used as a tool for investigating the structure and function of other enzymes, such as the protease trypsin.
特性
IUPAC Name |
azocan-1-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-10-13-6-7-14-11)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCSUROOXMEWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyrazin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

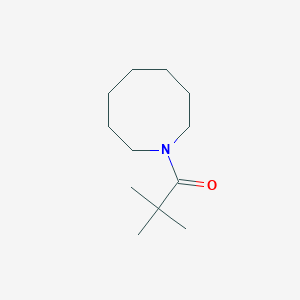
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
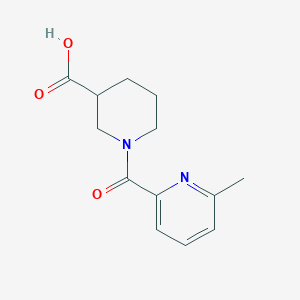


![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
